molecular formula C15H23NO B12882599 2-(4-Isobutoxyphenyl)-4-methylpyrrolidine

2-(4-Isobutoxyphenyl)-4-methylpyrrolidine

Cat. No.: B12882599
M. Wt: 233.35 g/mol
InChI Key: PKDPZEJXGDPBMN-UHFFFAOYSA-N
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Description

2-(4-Isobutoxyphenyl)-4-methylpyrrolidine is an organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-methyl group and a 4-isobutoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isobutoxyphenyl)-4-methylpyrrolidine typically involves the reaction of 4-isobutoxybenzaldehyde with 4-methylpyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isobutoxyphenyl)-4-methylpyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.

Scientific Research Applications

2-(4-Isobutoxyphenyl)-4-methylpyrrolidine has various applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Isobutoxyphenyl)-4-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Isobutylphenyl)-4-methylpyrrolidine
  • 2-(4-Isobutoxyphenyl)-4-phenylpyrrolidine
  • 2-(4-Isobutoxyphenyl)-4-methylthiazole

Uniqueness

2-(4-Isobutoxyphenyl)-4-methylpyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

4-methyl-2-[4-(2-methylpropoxy)phenyl]pyrrolidine

InChI

InChI=1S/C15H23NO/c1-11(2)10-17-14-6-4-13(5-7-14)15-8-12(3)9-16-15/h4-7,11-12,15-16H,8-10H2,1-3H3

InChI Key

PKDPZEJXGDPBMN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(NC1)C2=CC=C(C=C2)OCC(C)C

Origin of Product

United States

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